4-Bromocrotonic acid
Description
Chemical Structure and Properties 4-Bromocrotonic acid (C₄H₅BrO₂) is an α,β-unsaturated carboxylic acid with a bromine substituent at the γ-position. Its IUPAC name is (E)-4-bromo-2-butenoic acid, and it exists as a white crystalline solid with a melting point of 74°C . The compound exhibits a density of 1.718 g/cm³ and is soluble in methanol and dimethyl sulfoxide (DMSO) .
Mechanistic Role in Metabolism
this compound is a potent, irreversible inhibitor of mitochondrial β-oxidation and ketone body degradation. It selectively targets 3-ketoacyl-CoA thiolase (EC 2.3.1.16) and acetoacetyl-CoA thiolase (EC 2.3.1.9), enzymes critical for fatty acid catabolism. In rat heart mitochondria, it inhibits respiration supported by palmitoylcarnitine or acetoacetate by forming 3-keto-4-bromobutyryl-CoA, a metabolite that covalently modifies thiolase active sites . At 60 µM, it achieves 50% inhibition of palmitate oxidation in adult rat myocytes .
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-bromobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGZROJTAUYFQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878724 | |
| Record name | (2E)-4-Bromo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-36-1, 20629-35-0 | |
| Record name | 4-Bromocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-Bromo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-4-bromobut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
4-Bromocrotonic acid can be synthesized through the bromination of crotonic acid. The traditional method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobis(isobutyronitrile) in refluxing carbon tetrachloride (CCl4) . The reaction is typically carried out at 77°C for about 4 hours .
In recent years, more environmentally friendly methods have been developed, such as using non-chlorinated solvents like ethyl acetate, methyl acetate, acetonitrile, water, or even solvent-free conditions . Continuous-flow photochemical bromination has also been explored, which offers higher conversion rates and selectivity while significantly reducing reaction time .
Chemical Reactions Analysis
4-Bromocrotonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under suitable conditions.
Addition Reactions: The double bond in the molecule allows for addition reactions with various reagents.
Common reagents used in these reactions include N-bromosuccinimide (NBS), benzoyl peroxide, and azobis(isobutyronitrile) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Inhibition of Fatty Acid Oxidation
4-Bromocrotonic acid is primarily recognized for its role as an inhibitor of mitochondrial fatty acid oxidation. Research has demonstrated that it effectively inhibits the respiration supported by various substrates in rat heart mitochondria, including palmitoylcarnitine and acetoacetate. This inhibition occurs through the inactivation of specific enzymes involved in β-oxidation, notably 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, which are crucial for fatty acid metabolism .
Case Study: Mitochondrial Function
In a study examining the effects of 4-BCA on mitochondrial respiration, it was found that while pyruvate-supported respiration remained unaffected, the compound dramatically inhibited other substrates. This suggests that 4-BCA selectively targets pathways involved in fatty acid metabolism rather than general mitochondrial function .
Impact on Cellular Metabolism
4-BCA has been implicated in studies investigating the effects of toxicants on cellular lipid metabolism. It has been shown to cause fat accumulation in HepG2 cells by inhibiting palmitate metabolism, thereby leading to changes in acylcarnitine profiles within the cells . This characteristic makes it a valuable tool for studying metabolic disorders related to fatty acid oxidation.
Data Table: Effects of 4-BCA on Lipid Metabolism
| Parameter | Control (No 4-BCA) | This compound (25 µM) |
|---|---|---|
| Cellular ATP Levels | Normal | Decreased |
| Palmitate Metabolism | Active | Inhibited |
| Fat Accumulation | Low | High |
| Acylcarnitine Levels | Normal | Altered |
Neurobiology Applications
In neurobiological studies, 4-BCA has been utilized to explore the role of fatty acids as energy reserves in the nervous system. Experiments have shown that its application leads to significant cell death when glucose is absent, indicating that fatty acids are critical for ATP generation under these conditions .
Case Study: Optic Nerve Survival
In a controlled experiment, optic nerves exposed to 25 µM 4-BCA without glucose showed a drastic reduction in cell survival to 30% over 16 hours. However, when glucose was present, no adverse effects were observed, highlighting the compound's specificity for conditions lacking glucose .
Synthetic Applications
Beyond its biological applications, this compound serves as a reagent in synthetic organic chemistry. It has been employed in indium-mediated reactions to form α-allyl-β-hydroxy carboxylic acids from aldehydes and ketones, showcasing its versatility as a building block in organic synthesis .
Clinical Implications
The ability of 4-BCA to inhibit fatty acid oxidation positions it as a potential candidate for therapeutic applications in metabolic diseases characterized by impaired fatty acid metabolism. Its mechanism of action provides insights into developing treatments for conditions such as medium-chain acyl-CoA dehydrogenase deficiency .
Mechanism of Action
The primary mechanism of action of 4-bromocrotonic acid involves its role as a fatty acid blocking agent. It selectively inhibits the oxidation of long-chain fatty acids and the degradation of ketone bodies in heart mitochondria . This inhibition is achieved by adjusting levels of long-chain acyl CoA and carnitine, which are crucial for fatty acid metabolism .
Comparison with Similar Compounds
Inhibitors of Fatty Acid Oxidation
The table below compares 4-bromocrotonic acid with other inhibitors of fatty acid metabolism:
Key Findings :
- Specificity : this compound uniquely inactivates thiolases without affecting upstream enzymes (e.g., CPT-1 or dehydrogenases), making it ideal for probing thiolase-catalyzed steps in β-oxidation .
- Irreversibility : Unlike reversible inhibitors like etomoxir, this compound’s effects persist even after washout due to covalent modification of thiolases .
- Kinetic Differences: In rat heart mitochondria, acetoacetyl-CoA thiolase inactivation by this compound occurs faster than respiration inhibition, suggesting non-rate-limiting roles of thiolases in ketolysis .
Biological Activity
4-Bromocrotonic acid (Br-C4), a brominated derivative of crotonic acid, has garnered attention for its various biological activities, particularly in metabolic processes. This article explores its mechanisms of action, effects on glucose transport, fatty acid oxidation, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 164.99 g/mol
- CAS Number : 13991-36-1
- Physical State : Solid (white to light yellow powder)
- Melting Point : 73-77 °C
- Solubility : Soluble in methanol
Inhibition of Glucose Transport
Research indicates that this compound inhibits insulin-stimulated glucose transport by interfering with GLUT4 translocation. Specifically, it inhibits the activation of protein kinase B (PKB) and integrin-linked kinase (ILK), which are crucial for glucose uptake in muscle cells. The inhibition of PKB correlates with reduced glucose transport, suggesting that Br-C4 affects upstream signaling pathways linked to insulin receptor activation .
Fatty Acid Oxidation Inhibition
Br-C4 has been identified as an effective inhibitor of fatty acid oxidation in rat heart mitochondria. It specifically inhibits respiration supported by palmitoylcarnitine and acetoacetate, indicating its role in disrupting the β-oxidation pathway. This inhibition is linked to the compound's action on carnitine acyltransferase, an enzyme critical for fatty acid uptake into mitochondria .
Case Studies
- Glucose Transport Study : A study demonstrated that Br-C4 significantly reduced insulin-stimulated glucose transport in adipocytes by inhibiting PKB activation. The findings suggest that Br-C4 could be a valuable tool for investigating insulin resistance mechanisms .
- Fatty Acid Oxidation Study : In a separate experiment, Br-C4 was shown to effectively inhibit fatty acid oxidation in rat heart mitochondria, suggesting its potential as a metabolic modulator in conditions like obesity or diabetes .
Summary of Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
